molecular formula C6H5ClF3NO B2958281 5-(Trifluoromethyl)pyridin-3-OL hydrochloride CAS No. 1820673-40-2

5-(Trifluoromethyl)pyridin-3-OL hydrochloride

Cat. No.: B2958281
CAS No.: 1820673-40-2
M. Wt: 199.56
InChI Key: SEUWQAPEUQVNFT-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridin-3-OL hydrochloride is a chemical compound with the molecular formula C6H5ClF3NO . It is a derivative of pyridine, a heterocyclic compound . This compound is used as a key structural motif in active agrochemical and pharmaceutical ingredients .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4F3NO.ClH/c7-6(8,9)4-1-5(11)3-10-2-4;/h1-3,11H;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 199.56 .

Scientific Research Applications

Synthesis and Characterization

5-(Trifluoromethyl)pyridin-3-OL hydrochloride serves as a precursor or intermediate in the synthesis of various chemical compounds. For instance, the behavior of closely related compounds like 5-trifluoromethyl-pyridine-2-thione towards molecular iodine has been investigated, leading to the formation of complexes with potential antithyroid drug applications. This synthesis process involves UV-spectroscopy and X-ray diffraction for structural characterization, demonstrating the chemical versatility and reactivity of trifluoromethylated pyridine derivatives (Chernov'yants et al., 2011).

Heterocyclic Chemistry and Organic Synthesis

Research has focused on the development of methodologies for the synthesis of heterocyclic compounds using trifluoromethylated pyridines. These studies highlight the role of such compounds in creating structurally diverse molecules with potential applications in pharmaceuticals and agrochemicals. For example, a catalyst-free and visible light-promoted trifluoromethylation process has been developed for uracils and cytosines, showcasing the functional group tolerance and synthetic utility of fluorine-containing pyridine derivatives in medicinal chemistry (Huang et al., 2018).

Spectroscopic and Structural Studies

The structural and spectroscopic properties of trifluoromethyl pyridine derivatives have been extensively studied, providing insights into their chemical behavior and interaction with other molecules. For instance, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a hydrogen-bonding network, illustrating the importance of such studies in understanding the molecular arrangements and interactions of trifluoromethylated compounds (Ye & Tanski, 2020).

Applications in Material Science and Catalysis

Trifluoromethylated pyridines have been utilized in the synthesis of materials and as catalysts in chemical reactions. For example, metal-free regio- and chemoselective hydroboration of pyridines catalyzed by diazaphosphenium triflate demonstrates the potential of trifluoromethylated pyridines in facilitating selective chemical transformations (Rao, Chong, & Kinjo, 2018).

Future Directions

Trifluoromethylpyridines, including 5-(Trifluoromethyl)pyridin-3-OL hydrochloride, are expected to find many novel applications in the future . They are already widely used in the agrochemical and pharmaceutical industries, and their use is likely to expand as more is learned about their unique properties .

Mechanism of Action

Properties

IUPAC Name

5-(trifluoromethyl)pyridin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO.ClH/c7-6(8,9)4-1-5(11)3-10-2-4;/h1-3,11H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUWQAPEUQVNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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